molecular formula C11H10BrN B060662 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 164736-47-4

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B060662
CAS No.: 164736-47-4
M. Wt: 236.11 g/mol
InChI Key: XKDWSCYYHKJAGK-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is an organic compound with the molecular formula C11H10BrN It is a brominated derivative of tetrahydrocyclopenta[b]indole, characterized by the presence of a bromine atom at the 7th position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves the bromination of 1,2,3,4-tetrahydrocyclopenta[b]indole. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced indole derivatives.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaN3 in dimethylformamide (DMF) or KSCN in acetone.

Major Products:

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Reduced indole derivatives.

    Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

Chemistry: 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s structural similarity to bioactive indole derivatives suggests potential therapeutic applications. It is investigated for its role in modulating biological pathways and its efficacy in treating various diseases.

Industry: In the materials science industry, this compound is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and modulating biological pathways. The bromine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydrocyclopenta[b]indole: The non-brominated parent compound.

    7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole: A chlorinated analogue.

    7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole: A fluorinated analogue.

Uniqueness: 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially leading to improved pharmacological properties.

Properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDWSCYYHKJAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351461
Record name 7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727675
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

164736-47-4
Record name 7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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